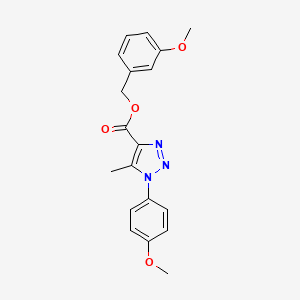

(3-methoxyphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

(3-methoxyphenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-13-18(19(23)26-12-14-5-4-6-17(11-14)25-3)20-21-22(13)15-7-9-16(24-2)10-8-15/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBOFBBCUCQSGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxyphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The specific steps are as follows:

Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide in the presence of a suitable solvent.

Preparation of Alkyne: The alkyne precursor can be synthesized through various methods, such as the Sonogashira coupling reaction.

Cycloaddition Reaction: The azide and alkyne are then reacted together in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-methoxyphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

(3-methoxyphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-methoxyphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:

*Calculated based on molecular formulas.

Key Observations :

- Carboxylate vs. Carboxamide : Replacement of the carboxylate ester (target compound) with a carboxamide () reduces electrophilicity and may alter hydrogen-bonding interactions, impacting target binding .

- Aromatic Substituents: Methoxy groups (target) vs.

- Triazole Core Modifications : While all compounds retain the 1,2,3-triazole core, substituent variations at the 4-position (e.g., oxazole in ) diversify pharmacological profiles .

Physicochemical Properties

- Lipophilicity: Methoxy groups (logP ~1.0 each) increase hydrophobicity compared to non-substituted analogs. The oxazole-containing analog () may exhibit higher logP due to the chlorophenyl group .

- Solubility : Carboxylate esters (target) generally have lower aqueous solubility than carboxamides () but higher than trifluoromethyl derivatives () .

Biological Activity

The compound (3-methoxyphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C_{23}H_{23}N_{5}O_{3}

- Molecular Weight : 449.5 g/mol

- CAS Number : 1207050-22-3

Synthesis Methods

The synthesis of (3-methoxyphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

- Formation of the Triazole Ring : This is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as the "click" reaction.

- Substitution Reactions : The synthesis includes the introduction of methoxyphenyl groups at specific positions on the triazole ring.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action typically involves:

- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative activity against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

| Compound | Anticancer Activity (IC50) | Reference |

|---|---|---|

| Target Compound | 1.1 μM (MCF-7) | |

| Target Compound | 2.6 μM (HCT-116) | |

| Doxorubicin | ~10 μM |

The IC50 values indicate that this compound exhibits superior activity compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The antimicrobial properties of the compound have also been evaluated. It has demonstrated effective inhibition against various pathogens, including:

- Escherichia coli

- Staphylococcus aureus

Research indicates that certain derivatives exhibit minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Pathogen | MIC Value | Reference |

|---|---|---|

| E. coli | ≤ 10 µg/mL | |

| S. aureus | ≤ 15 µg/mL |

The biological effects of (3-methoxyphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate are primarily attributed to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Binding : It may interact with specific receptors that modulate cellular pathways related to growth and survival.

Comparative Analysis with Similar Compounds

Comparative studies reveal that structural variations significantly influence biological activity. Here’s a summary comparison with related compounds:

| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| Target Compound | Contains both methoxy groups | Significant activity against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |

| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks one methoxy group | Lower anticancer activity compared to target compound | Reduced antimicrobial efficacy |

| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks methoxybenzyl group | Variable activity depending on other substituents | Variable antimicrobial effects |

Q & A

Q. Optimization Tips :

- Catalyst loading (e.g., 10 mol% CuI) and temperature (60–80°C) improve regioselectivity and yield.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances product purity .

What purification and characterization techniques are recommended for ensuring the structural integrity of this compound?

Answer:

-

Purification :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the ester derivative .

- Recrystallization : Ethanol or methanol as solvents for high-purity crystals .

-

Characterization :

How can X-ray crystallography and DFT studies elucidate the molecular conformation and electronic properties of this triazole derivative?

Q. Answer :

- X-ray Crystallography : Reveals dihedral angles between the triazole core and substituted phenyl rings. For example, related compounds show angles of 12.65°–84.15°, stabilized by weak C–H···F/N hydrogen bonds .

- DFT Studies : Computational models (e.g., B3LYP/6-31G**) predict electron density distribution, HOMO-LUMO gaps, and reactivity sites. Triazole rings exhibit electron-deficient regions, favoring nucleophilic attacks .

Table 1 : Key Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Dihedral angle (triazole-phenyl) | 55.67° |

| Hydrogen bond length (C–H···N) | 2.85 Å |

What biological activities have been explored for similar triazole-4-carboxylate derivatives, and what structure-activity relationships (SAR) are suggested?

Q. Answer :

- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) on phenyl rings show enhanced cytotoxicity .

- Enzyme Inhibition : Methoxy groups improve binding to cytochrome P450 isoforms due to increased lipophilicity .

Q. SAR Insights :

- Methoxy Positioning : 4-Methoxy on the phenyl ring enhances solubility and bioavailability compared to 3-methoxy analogs .

- Triazole Substitution : Methyl groups at position 5 reduce steric hindrance, improving target affinity .

What methodologies are employed to assess the environmental fate and stability of this compound under varying conditions?

Q. Answer :

- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 25–50°C, monitoring degradation via HPLC. Triazole esters are prone to hydrolysis under alkaline conditions .

- Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS for byproducts (e.g., carboxylic acid derivatives) .

Table 2 : Environmental Stability Data (Example)

| Condition | Half-life (Days) | Major Degradants |

|---|---|---|

| pH 7, 25°C | 30 | Carboxylic acid |

| UV Exposure | 7 | Oxidized triazole |

How can regioselectivity challenges in triazole synthesis be addressed using computational modeling?

Q. Answer :

- DFT Transition State Analysis : Predicts preferential formation of 1,4-disubstituted triazoles over 1,5-isomers. Lower activation energy pathways correlate with Cu(I)-acetylide intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor 1,4-regioisomers by stabilizing charged intermediates .

What spectroscopic red flags indicate impurities in the final product?

Q. Answer :

- NMR Peaks : Unassigned signals at ~5.2 ppm suggest unreacted (3-methoxyphenyl)methanol .

- IR Absorptions : A broad peak at 1700–1750 cm indicates ester carbonyl groups; shifts suggest hydrolysis .

How does the compound’s stability vary under different storage conditions?

Q. Answer :

- Optimal Storage : –20°C under inert atmosphere (argon) to prevent oxidation and hydrolysis .

- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition .

What comparative pharmacological studies exist between this compound and its halogenated analogs?

Q. Answer :

- Brominated Analogs : Show higher logP values (increased lipophilicity) but reduced aqueous solubility. For example, 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-triazole-4-carboxamide exhibits stronger kinase inhibition .

- Fluorinated Derivatives : Improved metabolic stability due to C–F bond resistance to oxidative cleavage .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Q. Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions. Methoxy groups typically reduce BBB penetration but improve metabolic stability .

- Molecular Docking (AutoDock Vina) : Simulate binding to targets like COX-2 or EGFR, highlighting key interactions (e.g., hydrogen bonds with triazole nitrogen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.